molecular formula C15H16N8O2S2 B155359 Theophylline, 8,8'-methylenebis(2-thio- CAS No. 1915-58-8

Theophylline, 8,8'-methylenebis(2-thio-

Cat. No.: B155359
CAS No.: 1915-58-8
M. Wt: 404.5 g/mol
InChI Key: QIRUGLODEIPRED-UHFFFAOYSA-N
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Description

Theophylline, 8,8'-methylenebis(2-thio-) (CAS: 1915-58-8) is a dimeric derivative of theophylline, a xanthine alkaloid with well-established bronchodilatory and anti-inflammatory properties. This compound features a methylene (-CH₂-) bridge connecting two theophylline moieties, each modified by a thio (-S-) group at the 2-position. Such structural modifications are designed to alter electronic properties, solubility, and biological activity compared to monomeric theophylline or its oxygenated analogs.

Properties

CAS No.

1915-58-8

Molecular Formula

C15H16N8O2S2

Molecular Weight

404.5 g/mol

IUPAC Name

8-[(1,3-dimethyl-6-oxo-2-sulfanylidene-7H-purin-8-yl)methyl]-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one

InChI

InChI=1S/C15H16N8O2S2/c1-20-10-8(12(24)22(3)14(20)26)16-6(18-10)5-7-17-9-11(19-7)21(2)15(27)23(4)13(9)25/h5H2,1-4H3,(H,16,18)(H,17,19)

InChI Key

QIRUGLODEIPRED-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CC3=NC4=C(N3)C(=O)N(C(=S)N4C)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=S)C)NC(=N2)CC3=NC4=C(N3)C(=O)N(C(=S)N4C)C

Other CAS No.

1915-58-8

Origin of Product

United States

Scientific Research Applications

Respiratory Diseases

Theophylline and its derivatives have been extensively studied for their efficacy in treating respiratory diseases:

  • Asthma and COPD : Research indicates that Theophylline can improve lung function parameters such as Forced Expiratory Volume (FEV1) and Forced Vital Capacity (FVC) in COPD patients .
  • Mechanism Studies : Studies have explored the dual action of Theophylline as both a bronchodilator and an anti-inflammatory agent, providing insights into optimizing treatment strategies for respiratory conditions .

Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of Theophylline derivatives:

  • Theophylline-1,2,4-triazole Derivatives : These compounds have shown promise as inhibitors of Hepatitis C Virus serine protease and exhibit antibacterial activity . The structure-activity relationship (SAR) studies indicate that modifications can enhance their efficacy against various pathogens.

Cancer Research

The structural motifs found in Theophylline derivatives have been explored for their potential anticancer properties:

  • Benzo[b]thiophene Derivatives : Compounds incorporating the benzo[b]thiophene nucleus have demonstrated significant antiproliferative activity against various cancer cell lines, including HeLa and Jurkat cells. These compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

Case Study 1: Theophylline Toxicity

A notable case highlighted the potential risks associated with Theophylline use. A patient with COPD exacerbation developed symptoms mimicking septic shock due to Theophylline toxicity. Despite treatment efforts, including continuous renal replacement therapy, the patient's condition underscored the importance of monitoring serum levels to prevent toxicity .

Case Study 2: Efficacy in COPD

In a clinical study involving COPD patients, oral administration of Theophylline resulted in statistically significant improvements in lung function tests (FEV1 and FVC), supporting its role as an adjunct therapy in managing chronic respiratory conditions .

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
Caffeine1,3,7-trimethylxanthineStronger CNS stimulant; less anti-inflammatory activity compared to Theophylline.
Theobromine3,7-dimethylxanthineMilder stimulant effects; lower potency as a bronchodilator.
AminophyllineMixture of theophylline and ethylenediamineEnhanced solubility; used for acute asthma attacks.
8-PhenyltheophyllineModified theophyllinePotent adenosine receptor antagonist; used in receptor dynamics research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Theophylline, 8,8'-methylenebis(2-thio-) belongs to a family of bis-theophylline derivatives distinguished by bridging groups and substituents. Key analogs include:

Compound Name CAS Number Bridging Group Substituents Key Features
8,8'-Methylenebis(2-thio-theophylline) 1915-58-8 Methylene Thio groups at C2 High rigidity, potential for enhanced dipole moments
8,8'-Ethylenebis(2-thio-theophylline) 1784-50-5 Ethylene Thio groups at C2 Longer bridge may increase flexibility
8,8'-Trimethylenebis(2-thio-theophylline) 6466-29-1 Trimethylene Thio groups at C2 Greater conformational freedom
Theophylline (monomeric reference) 58-55-9 N/A Oxo group at C2 Lower molecular weight, higher solubility

Structural and Electronic Properties

  • Bridge Length and Rigidity: The methylene bridge in 1915-58-8 confers greater rigidity compared to ethylene (1784-50-5) or trimethylene (6466-29-1) bridges.
  • Thio vs. Oxo Groups : Replacement of oxo groups (as in theophylline) with thio groups increases polarizability and electron delocalization, as evidenced by higher calculated hyperpolarizability values in thio-modified xanthines . This could make 1915-58-8 more suitable for photonic applications.
  • HOMO-LUMO Gap : Theophylline derivatives with thio substituents exhibit narrower HOMO-LUMO gaps (~4.5–5.0 eV) compared to oxo analogs (~5.5 eV), suggesting enhanced charge-transfer capabilities .

Pharmacological and Physicochemical Properties

  • Solubility: The dimeric structure of 1915-58-8 likely reduces aqueous solubility compared to monomeric theophylline, though thio groups may partially offset this by increasing lipophilicity.
  • Chemical Stability : The methylene bridge may improve stability over ethylene analogs due to reduced strain.

Therapeutic Potential

Though untested directly, the parent compound theophylline has shown promise in COVID-19 treatment via immunomodulation . The dimeric structure of 1915-58-8 might prolong half-life or enhance receptor binding, warranting further investigation.

Preparation Methods

Condensation Reactions

In a patent describing theophylline synthesis, glyoxylic acid is condensed with cyanide and ammonium salts to form intermediates capable of further functionalization. For methylene-bridged systems, formaldehyde or paraformaldehyde could act as the bridging agent under alkaline conditions. For instance, 8-propylthio-2-thiotheophylline (CAS 4791-36-0) is synthesized via alkylation of the 8-position with propylthiol, followed by thiolation at the 2-position. Adapting this approach, two 8-thiotheophylline units could undergo Mannich-type reactions with formaldehyde to form the methylene bridge.

Formylation and Acylation

The patent CN115557951A highlights formylation and acylation as critical steps in theophylline synthesis. Intermediate I (from glyoxylic acid, cyanide, and ammonium sulfate) undergoes formylation with formic acid or formate esters, followed by acylation with acetic anhydride. These steps could be modified to introduce thio groups prior to bridging. For example, thiolation at the 2-position might precede formylation, ensuring the methylene bridge forms between 8-thio groups.

Reaction Optimization and Challenges

Steric and Electronic Effects

Molecular crowding in acetylated derivatives (e.g., tri-O-acetyl-β-D-xylopyranosyl theophylline) restricts rotation about glycosidic bonds, stabilizing specific conformers. Similarly, the methylene bridge in 8,8'-methylenebis(2-thio-) may impose conformational constraints, necessitating low-temperature crystallization or chromatographic purification to isolate desired rotamers.

Yield and Purity Considerations

The patent method achieves theophylline yields of 59.4–76.3% using a four-step route. For the target compound, yields may decrease due to the added complexity of dual thiolation and bridging. Key parameters include:

  • Molar ratios : Excess formaldehyde (1.2–2.0 equivalents) to drive bridging completeness.

  • pH control : Alkaline conditions (pH 10–12) to facilitate nucleophilic attack at the 8-position.

  • Temperature : Reactions at 90–100°C favor kinetic control, minimizing side products.

Physicochemical Properties and Characterization

While direct data for 8,8'-methylenebis(2-thio-) are unavailable, related compounds provide benchmarks:

Property8-Propylthio-2-thiotheophyllineTriacetyl-β-D-xylopyranosyl theophylline
Molecular FormulaC₁₀H₁₄N₄OS₂C₁₅H₁₉N₄O₈S
Molecular Weight270.37 g/mol415.40 g/mol
Density1.44 g/cm³N/A
Boiling Point473.7°CN/A
Flash Point240.3°CN/A

Key characterization techniques :

  • ¹H/¹³C NMR : Distinct shifts for thioamide protons (δ 13.59 ppm) and methylene bridges (δ 3.2–4.0 ppm).

  • HRMS : Accurate mass confirmation (e.g., [M+H]⁺ = 181.0127 for theophylline) .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 8,8'-methylenebis(2-thio-theophylline)?

  • Methodological Answer : The synthesis begins with theophylline as the starting material. Key steps include:

  • Thioether formation : Reacting theophylline with a methylene-bis(thiol) precursor under controlled temperature (e.g., 60–80°C) in a polar aprotic solvent like DMF.
  • Purification : Isolation via recrystallization or column chromatography to remove unreacted intermediates.
  • Salt formation : Neutralization with organic/inorganic bases (e.g., sodium hydroxide) in aqueous media to improve solubility .
    • Structural confirmation requires elemental analysis, IR (to verify S–C and N–H bonds), and LC-MS (for molecular ion validation) .

Q. Which analytical techniques are essential for confirming the structure of 8,8'-methylenebis(2-thio-theophylline)?

  • Methodological Answer : A multi-technique approach is necessary:

  • Elemental analysis : Validates empirical formula (e.g., C₁₄H₁₆N₈O₄S₂).
  • IR spectroscopy : Identifies functional groups (e.g., 2550 cm⁻¹ for S–H stretches in thioethers).
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 413) and purity (>95% by peak integration) .
  • CAS registry cross-referencing : Use CAS RN 1915-58-8 to align with standardized databases .

Q. How to determine the purity of synthesized 8,8'-methylenebis(2-thio-theophylline)?

  • Methodological Answer :

  • Chromatographic methods : HPLC with UV detection (λ = 270 nm for theophylline derivatives) and a C18 column. Compare retention times against a certified reference.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and residual solvent content.
  • Elemental analysis : Deviations <0.3% from theoretical values indicate high purity .

Advanced Research Questions

Q. How to optimize reaction conditions for high-yield synthesis of 8,8'-methylenebis(2-thio-theophylline)?

  • Methodological Answer :

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates for thioether formation.
  • Stoichiometric ratios : A 1:2 molar ratio of theophylline to methylene-bis(thiol) minimizes side products.
  • Temperature control : Maintain 70°C to balance reaction kinetics and thermal degradation risks.
  • Post-reaction neutralization : Use sodium bicarbonate for pH adjustment to stabilize the thioether bond .

Q. What strategies address contradictory spectroscopic data in characterizing thioether-modified theophylline compounds?

  • Methodological Answer :

  • Multi-modal validation : Cross-reference NMR (¹H/¹³C), IR, and X-ray crystallography to resolve ambiguities (e.g., distinguishing S–C from C–O bonds).
  • Computational modeling : Density Functional Theory (DFT) simulations predict vibrational frequencies and NMR chemical shifts for comparison with experimental data.
  • Isotopic labeling : Use deuterated analogs (e.g., theophylline-d₆) to isolate spectral contributions from specific functional groups .

Q. How does the introduction of a thioether group affect the stability and reactivity of theophylline derivatives?

  • Methodological Answer :

  • Oxidative stability : Thioethers are prone to oxidation to sulfoxides/sulfones under acidic or peroxide-rich conditions. Monitor via LC-MS after exposure to H₂O₂.
  • Reductive cleavage : Use NaBH₄ or LiAlH₄ to reduce thioethers to thiols, enabling comparative reactivity studies.
  • pH-dependent hydrolysis : Conduct accelerated stability testing (40°C, 75% RH) across pH 3–9 to identify degradation pathways .

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